molecular formula C10H11NO B2959928 3-Methyl-4-phenylazetidin-2-one CAS No. 158703-40-3

3-Methyl-4-phenylazetidin-2-one

Cat. No.: B2959928
CAS No.: 158703-40-3
M. Wt: 161.204
InChI Key: NTBKASWPIFDNRJ-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylazetidin-2-one is a chemical compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Preparation Methods

The synthesis of 3-Methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a β-lactam precursor with phenylmagnesium bromide, followed by methylation . Industrial production methods may vary, but they generally involve similar steps with optimization for yield and purity.

Chemical Reactions Analysis

3-Methyl-4-phenylazetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-4-phenylazetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:

Properties

IUPAC Name

3-methyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKASWPIFDNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158703-40-3
Record name 3-methyl-4-phenylazetidin-2-one
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